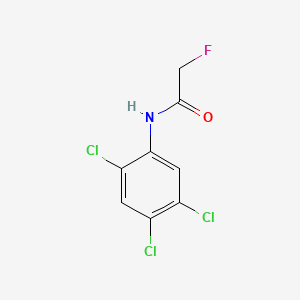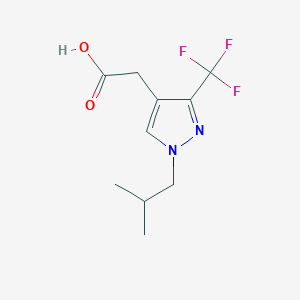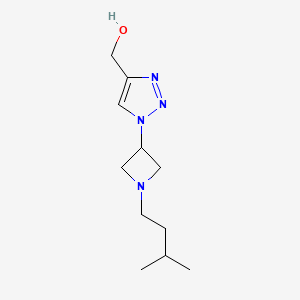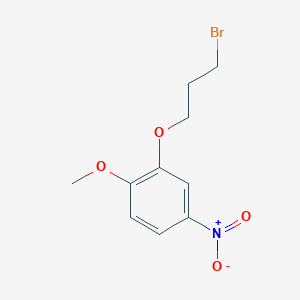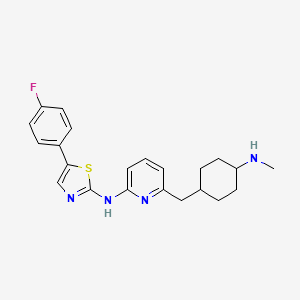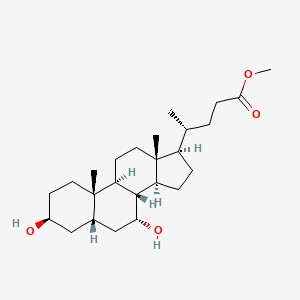
2-Fluoro-4-(iodomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(iodomethyl)pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using reagents such as cesium fluoride (CsF) or aluminum fluoride (AlF3) at elevated temperatures . The iodination step can be achieved by reacting the fluorinated pyridine with iodine or iodine monochloride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(iodomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or fluorine substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Fluoro-4-(iodomethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(iodomethyl)pyridine involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The compound’s ability to form strong hydrogen bonds and participate in halogen bonding plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of an iodomethyl group.
2-Fluoro-4-(chloromethyl)pyridine: Contains a chloromethyl group instead of an iodomethyl group.
Uniqueness
2-Fluoro-4-(iodomethyl)pyridine is unique due to the presence of both fluorine and iodine, which impart distinct reactivity and properties compared to its analogs. The iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5FIN |
|---|---|
Molecular Weight |
237.01 g/mol |
IUPAC Name |
2-fluoro-4-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5FIN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 |
InChI Key |
MHJIGSWCDKTXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
